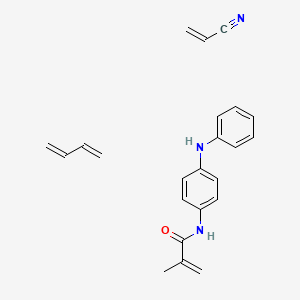
N-(4-anilinophenyl)-2-methylprop-2-enamide;buta-1,3-diene;prop-2-enenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-anilinophenyl)-2-methylprop-2-enamide;buta-1,3-diene;prop-2-enenitrile is a complex organic compound with significant applications in various scientific fields This compound is known for its unique chemical structure, which includes an anilinophenyl group, a methylprop-2-enamide group, a buta-1,3-diene group, and a prop-2-enenitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-anilinophenyl)-2-methylprop-2-enamide involves several steps, starting with the preparation of the anilinophenyl intermediate. This intermediate is then reacted with methylprop-2-enamide under controlled conditions to form the desired compound. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process includes the use of advanced reactors and purification techniques to ensure the final product meets the required specifications for various applications .
Chemical Reactions Analysis
Types of Reactions
N-(4-anilinophenyl)-2-methylprop-2-enamide undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Substitution reagents: Halogens, alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce various oxidized derivatives, while reduction reactions may yield reduced forms of the compound .
Scientific Research Applications
N-(4-anilinophenyl)-2-methylprop-2-enamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the production of polymers, coatings, and other materials due to its unique chemical properties
Mechanism of Action
The mechanism of action of N-(4-anilinophenyl)-2-methylprop-2-enamide involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to specific biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
N-phenylmaleimide: Known for its use in polymer chemistry and as a reagent in organic synthesis.
4-anilinophenylmaleimide: Studied for its potential biological activities and applications in material science
Uniqueness
Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in scientific research and industrial applications .
Properties
CAS No. |
43063-09-8 |
|---|---|
Molecular Formula |
C23H25N3O |
Molecular Weight |
359.5 g/mol |
IUPAC Name |
N-(4-anilinophenyl)-2-methylprop-2-enamide;buta-1,3-diene;prop-2-enenitrile |
InChI |
InChI=1S/C16H16N2O.C4H6.C3H3N/c1-12(2)16(19)18-15-10-8-14(9-11-15)17-13-6-4-3-5-7-13;1-3-4-2;1-2-3-4/h3-11,17H,1H2,2H3,(H,18,19);3-4H,1-2H2;2H,1H2 |
InChI Key |
NXNNGGDUBCPKPX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)NC1=CC=C(C=C1)NC2=CC=CC=C2.C=CC=C.C=CC#N |
Related CAS |
43063-09-8 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Ethyl-2-methylbenzo[g][1,3]benzothiazol-3-ium;ethyl sulfate](/img/structure/B13818941.png)
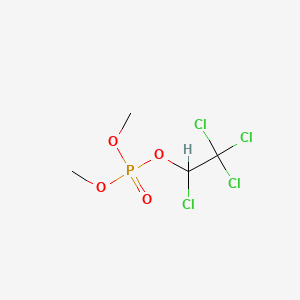
![(3A'R,5'S,6'S,6a'R)-6'-hydroxytetrahydrospiro[cyclohexane-1,2'-furo[2,3-d][1,3]dioxole]-5'-carbaldehyde](/img/structure/B13818956.png)
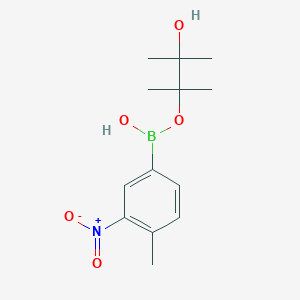
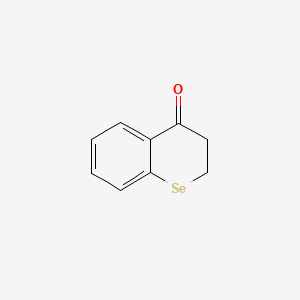
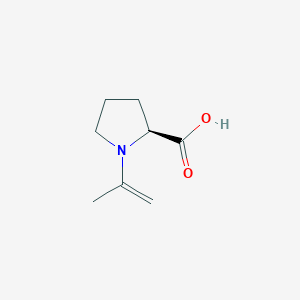
![(Bicyclo[2.2.1]hepta-2,5-diene)dichlororuthenium(II)](/img/structure/B13818985.png)
![Acetic acid,2-chloro-2-[2-(4-chlorophenyl)hydrazinylidene]-, methyl ester](/img/structure/B13818987.png)
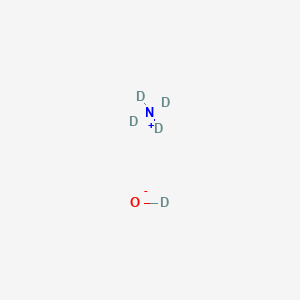
![acetic acid;(R)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol](/img/structure/B13818993.png)
![2-[[(1,1-Dimethylethoxy)carbonyl]amino]-3-methoxy-benzeneacetic acid](/img/structure/B13818998.png)


![(1S)-3-(dimethylamino)bicyclo[2.2.1]heptan-2-ol](/img/structure/B13819018.png)
